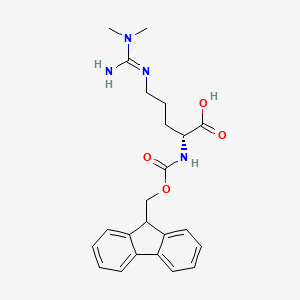
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups on the guanidine moiety. This compound is primarily used in peptide synthesis and proteomics research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using the Fmoc group.
Dimethylation: The guanidine moiety of the protected arginine is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) can undergo various chemical reactions, including:
Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the amino acid.
Oxidation and reduction: The guanidine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Dimethylation: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include the deprotected arginine derivative and various intermediates during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Proteomics: The compound is used in the study of protein structure and function, as well as in the identification and quantification of proteins in complex mixtures.
Biological research: It is used to study the role of arginine residues in proteins and enzymes, as well as in the development of arginine-based therapeutics.
Industrial applications: The compound is used in the production of specialized peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Fmoc group is removed, allowing the arginine residue to participate in the desired biological or chemical processes. The dimethylation of the guanidine moiety can affect the compound’s interactions with other molecules, influencing its biological activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Nw,w-dimethyl-L-arginine (symmetrical): This compound has symmetrical dimethylation on the guanidine moiety, which can affect its reactivity and interactions compared to the asymmetrical version.
Fmoc-L-arginine: This compound lacks the dimethylation on the guanidine moiety, resulting in different chemical and biological properties.
Fmoc-Nw-methyl-L-arginine: This compound has a single methyl group on the guanidine moiety, providing a different level of modification compared to the dimethylated version.
Uniqueness
Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is unique due to its specific pattern of dimethylation, which can influence its interactions with other molecules and its incorporation into peptides and proteins. This makes it a valuable tool in peptide synthesis and proteomics research, offering distinct advantages over other arginine derivatives.
Eigenschaften
Molekularformel |
C23H28N4O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2R)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1 |
InChI-Schlüssel |
QXAXLSMKNHJDNM-HXUWFJFHSA-N |
Isomerische SMILES |
CN(C)C(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Kanonische SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


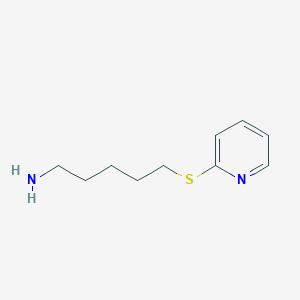
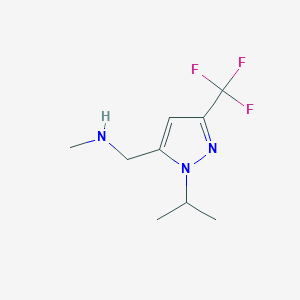

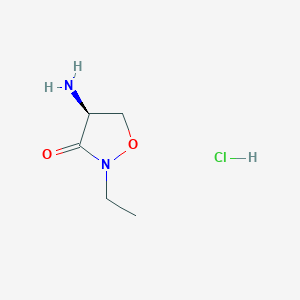
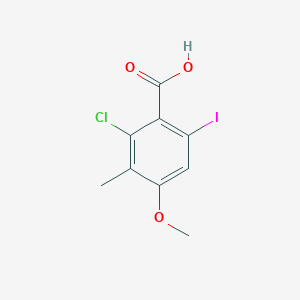
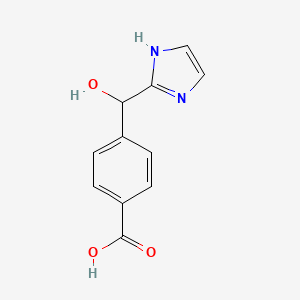
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)
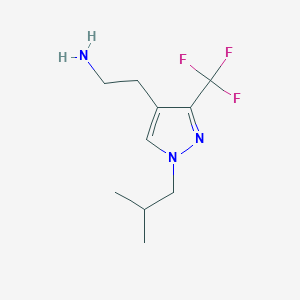
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
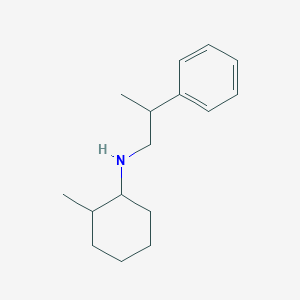

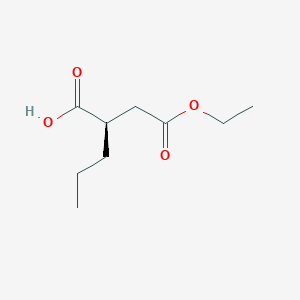
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
